

The chemical structure and properties of Halopemide

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An In-Depth Technical Guide to **Halopemide**: Chemical Structure, Properties, and Experimental Analysis

Introduction

Halopemide is a bioactive small molecule that has garnered significant attention in pharmacological research due to its dual activity as a potent phospholipase D (PLD) inhibitor and a dopamine receptor antagonist.[1][2][3] Initially investigated as a psychotropic agent for its effects on the central nervous system, its discovery as a direct inhibitor of PLD has opened new avenues for its application in studying cellular signaling pathways.[4][5] This guide provides a comprehensive technical overview of Halopemide, detailing its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols for its study. The information is intended for researchers, scientists, and professionals in the field of drug development and molecular pharmacology.

Chemical Structure and Properties

Halopemide is a complex synthetic molecule featuring a benzimidazolone core linked to a piperidine ring and a fluorobenzamide moiety. Its specific arrangement of functional groups is critical to its biological activity.

Chemical Identifiers

The structural and identifying information for **Halopemide** is summarized in the table below.



Identifier	Value	Reference	
IUPAC Name	N-[2-[4-(5-chloro-2-oxo-3H-benzimidazol-1-yl)piperidin-1- [6] yl]ethyl]-4-fluorobenzamide		
CAS Number	59831-65-1	[1][6][7][8]	
Molecular Formula	C21H22CIFN4O2	[1][6][7][9]	
Canonical SMILES	C1CN(CCC1N2C3=C(C=C(C= C3)Cl)NC2=O)CCNC(=O)C4= CC=C(C=C4)F	[6]	
Synonyms	R 34,301, NSC-354856	[6][8][9]	

Physicochemical Properties

The key physicochemical properties of **Halopemide** are essential for its handling, formulation, and interpretation in experimental settings.

Property	Value	Reference	
Molecular Weight	416.88 g/mol	mol [1][2][7][9]	
XLogP3	3.7 [6]		
Hydrogen Bond Donor Count	2	[6]	
Hydrogen Bond Acceptor Count	5	Computed	
Rotatable Bond Count	5	Computed	
Solubility	DMSO: 55 mg/mL (131.93 mM) DMF: 20 mg/mL	[1][8][10]	
Storage	Powder: -20°C for 3 years In solvent: -80°C for 6 months	[1][2]	
Appearance	Crystalline solid	[8][10]	



Pharmacodynamics and Mechanism of Action

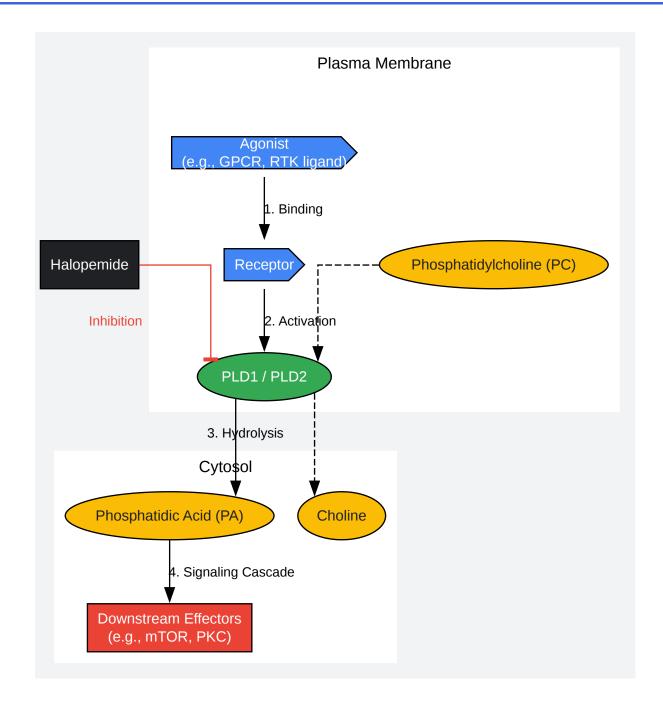
Halopemide's primary mechanism of action is the potent inhibition of phospholipase D (PLD) enzymes. It also exhibits antagonist activity at dopamine receptors, a characteristic linked to its initial development as a neuroleptic agent.[1][2][11]

Inhibition of Phospholipase D (PLD) Signaling

Phospholipase D is a critical enzyme in cellular signaling, catalyzing the hydrolysis of phosphatidylcholine (PC) into phosphatidic acid (PA) and choline.[12] PA is a key lipid second messenger that can activate a variety of downstream signaling proteins, including mTOR and protein kinase C (PKC), thereby influencing cell growth, proliferation, and migration.[13]

Halopemide acts as a direct, potent inhibitor of both major PLD isoforms, PLD1 and PLD2.[2] [3] This inhibition blocks the production of PA, thereby attenuating the downstream signaling cascades.





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Caption: Halopemide's inhibition of the PLD signaling pathway.

Biological Activity Data

The inhibitory potency of **Halopemide** against human PLD isoforms has been quantified through various in vitro assays.



Target	Action	Potency (IC50)	Reference
Human PLD1	Inhibitor	220 nM	[1][2][3][11]
Human PLD2	Inhibitor	310 nM	[1][2][3][11]
Dopamine Receptors	Antagonist	-	[1][2][3]

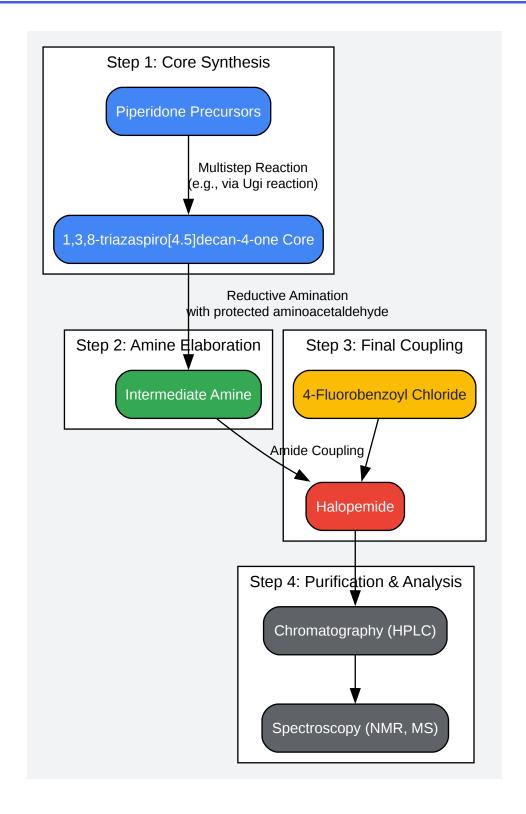
Experimental Protocols

This section outlines generalized methodologies for the synthesis, biological evaluation, and analysis of **Halopemide**, based on established chemical and pharmacological techniques.

Generalized Synthesis Workflow

The synthesis of **Halopemide** analogs often starts from a triazaspiro[4.5]decan-4-one core. A plausible, generalized workflow involves a multi-step process beginning with the formation of this core, followed by alkylation and final amide coupling.





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Caption: Generalized synthetic workflow for **Halopemide**.

Methodology:

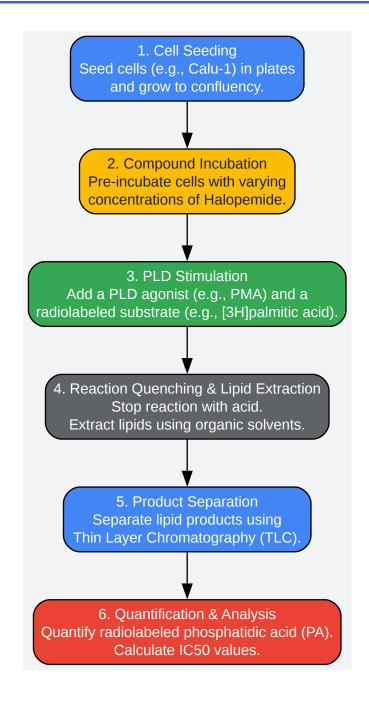


- Core Synthesis: The synthesis begins with commercially available piperidone derivatives, which undergo a multi-step reaction, such as a Ugi or related multi-component reaction, to form the key 1,3,8-triazaspiro[4.5]decan-4-one scaffold.[14]
- Amine Elaboration: The triazaspiro-decanone core undergoes reductive amination. It is
 reacted with a protected 2-aminoacetaldehyde derivative (e.g., tert-butyl (2oxoethyl)carbamate) in the presence of a reducing agent like sodium triacetoxyborohydride.
 Subsequent deprotection yields the primary amine intermediate.[14]
- Amide Coupling: The intermediate amine is coupled with 4-fluorobenzoyl chloride in the
 presence of a non-nucleophilic base (e.g., triethylamine) in an appropriate solvent like
 dichloromethane to form the final amide bond.
- Purification and Analysis: The crude product is purified using flash chromatography or preparative high-performance liquid chromatography (HPLC). The final structure and purity are confirmed by analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[4]

In Vitro PLD Inhibition Assay Protocol

A common method to determine the IC_{50} of **Halopemide** is a cell-based assay that measures the accumulation of a product from PLD activity.





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Caption: Experimental workflow for a cell-based PLD inhibition assay.

Methodology:

 Cell Culture: Plate and culture a suitable cell line known to express PLD (e.g., Calu-1, HEK293) until confluent.[4]



- Compound Treatment: Pre-incubate the cells with a range of concentrations of Halopemide (typically in DMSO, diluted in media) for a specified time.
- PLD Activation: Stimulate PLD activity by adding an agonist, such as phorbol 12-myristate 13-acetate (PMA). Simultaneously, provide a radiolabeled substrate like [³H]palmitic acid, which gets incorporated into phosphatidylcholine.
- Lipid Extraction: After incubation, terminate the reaction by adding an acid (e.g., trichloroacetic acid). Lyse the cells and extract the total lipids using a standard solvent system like chloroform/methanol.[4]
- Product Measurement: Separate the extracted lipids using thin-layer chromatography (TLC).
 The spot corresponding to phosphatidic acid (PA) is identified.
- Data Analysis: The amount of radiolabeled PA is quantified using a scintillation counter. The
 results are plotted against the concentration of Halopemide to determine the IC₅₀ value,
 which is the concentration required to inhibit 50% of PLD activity.[4]

Conclusion

Halopemide is a valuable pharmacological tool with a well-defined chemical structure and dual mechanism of action. Its primary role as a potent, direct inhibitor of both PLD1 and PLD2 makes it an indispensable molecule for investigating the complex roles of phospholipase D in cellular signaling, cancer biology, and neurodegenerative diseases.[13] The detailed understanding of its properties and the availability of established experimental protocols facilitate its effective use in both in vitro and in vivo research settings, paving the way for further discoveries in cellular biology and therapeutic development.

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